molecular formula C14H9NO2 B578933 [1,3]Dioxolo[4,5-k]phenanthridine CAS No. 195-65-3

[1,3]Dioxolo[4,5-k]phenanthridine

Cat. No.: B578933
CAS No.: 195-65-3
M. Wt: 223.231
InChI Key: NUGBTYOCNSRCHM-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-k]Phenanthridine is a synthetic phenanthridine derivative of significant interest in medicinal chemistry and biological research. This compound shares a core structural motif with a class of natural alkaloids known for their diverse and potent biological activities, particularly their interactions with nucleic acids and key cellular enzymes . Research Applications and Potential Mechanisms The primary research value of this compound lies in its potential as an inhibitor of DNA topoisomerase enzymes . Topoisomerases are critical targets in anticancer drug discovery, and related benzo[c]phenanthridine alkaloids like nitidine and synthetic derivatives such as NK314 are known to exert strong antitumor effects by stabilizing the topoisomerase-II-DNA cleavable complex, leading to rapid DNA double-strand breaks and apoptosis in cancer cells . Furthermore, structurally similar compounds have demonstrated the ability to induce cell cycle arrest, increase levels of p53 protein, and cause apoptosis-specific fragmentation of PARP-1, highlighting a multi-faceted mechanism of action against proliferating cells . Research Use Statement This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

195-65-3

Molecular Formula

C14H9NO2

Molecular Weight

223.231

IUPAC Name

[1,3]dioxolo[4,5-k]phenanthridine

InChI

InChI=1S/C14H9NO2/c1-2-4-11-10(3-1)13-9(7-15-11)5-6-12-14(13)17-8-16-12/h1-7H,8H2

InChI Key

NUGBTYOCNSRCHM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C3=C(C=C2)C=NC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The [4,5-b] isomers (e.g., compounds from and ) prioritize anticancer activity, while [4,5-j] derivatives (e.g., HLY78) target signaling pathways .
  • Substituent Impact : Methoxy and benzyloxy groups enhance lipophilicity and DNA intercalation, correlating with cytotoxicity in lung (A549) and breast (MCF-7) cancer cells .
  • Dihydro Modifications : Saturation (e.g., dihydrosanguinarine) reduces planarity, altering interaction with biological targets compared to fully aromatic analogs .

Spectral and Physicochemical Properties

Critical NMR and HRMS data for select compounds:

Compound Name ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) HRMS (ESI m/z) [M+H]⁺ Melting Point (°C) Reference ID
3,4-Dimethoxy-[1,3]dioxolo[4,5-b]phenanthridine 9.25 (s, 1H), 8.43 (d, J=9.1 Hz, 1H) 149.1 (C-O), 128.6 (Ar) 300.1236 (found 300.1230) 172–174
4-(Benzyloxy)-3-methoxy-[1,3]dioxolo[4,5-b]phenanthridine 9.27 (s, 1H), 7.50–7.31 (m, 6H, Bn) 149.6 (C-O), 128.4 (Bn) 360.1236 (found 360.1230) 129–131
Dihydrosanguinarine N/A N/A 333.1001 N/A

Trends :

  • Aromatic protons in [4,5-b] isomers resonate downfield (δ ~9.25 ppm) due to electron-withdrawing dioxolane rings .
  • Benzyloxy substituents introduce complex splitting in aromatic regions (δ 7.30–7.50 ppm) .

Preparation Methods

Mechanism and General Procedure

The most robust method for synthesizingdioxolo[4,5-k]phenanthridine involves the photocyclization of Schiff bases derived from 3,4-methylenedioxybenzaldehyde (piperonal) and substituted anilines (Figure 3). This approach, detailed in doctoral research by Basler (2011), proceeds via the following steps:

  • Schiff Base Formation : Condensation of piperonal with aniline derivatives in toluene under acidic conditions yields the corresponding imine.

  • Lewis Acid-Promoted E/Z Isomerization : BF₃·OEt₂ induces isomerization to the reactive Z-isomer.

  • UV-Induced Conrotatory Cyclization : Irradiation with a mercury lamp (λ = 254–365 nm) triggers a 6π-electrocyclic reaction, forming a dihydrophenanthridine intermediate.

  • Hydrogen Transfer : The dihydro intermediate undergoes intermolecular hydrogen transfer, aromatizing to the final product without requiring external oxidants.

Reaction Conditions:

  • Solvent : Toluene (anhydrous)

  • Catalyst : BF₃·OEt₂ (10 mol%)

  • Light Source : High-pressure Hg lamp

  • Time : 24–48 hours

  • Yield : 60–75% (for analogous phenanthridines)

Alternative Synthetic Routes

Challenges:

  • Regioselectivity in C–H activation.

  • Compatibility of the dioxole ring with strong bases.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
PhotocyclizationHigh regioselectivity; no oxidants requiredLong reaction time; specialized equipment60–75%
Palladium CatalysisModular substrate scopeSensitivity to oxygen; costly catalystsNot reported

Q & A

Q. Tables

Derivative Key Modification Bioactivity Reference
HLY78C4-Ethyl, C5-MethylWnt activation (EC50_{50} = 2.5 μM)
DihydrosanguinarineC13-C14 SaturationAnticancer (IC50_{50} = 8.7 μM)
Lycorine derivative 6Pyrrolo fusionHCV inhibition (IC50_{50} = 12 μM)

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